Propyl Substitution Confers ~32-Fold Superior CXCR4 Potency vs. Ethyl Analog
In a head-to-head SAR comparison of N-alkyl piperazine side chains in the tetrahydroisoquinoline scaffold, the ethyl piperazine analog (compound 15) exhibited CXCR4 Ca2+ flux IC50 of 553 nM, whereas the propyl piperazine analog (compound 16) demonstrated IC50 of 17 nM [1]. The propyl substitution thus provides approximately 32-fold greater on-target potency than the ethyl counterpart [1].
| Evidence Dimension | CXCR4 antagonist potency |
|---|---|
| Target Compound Data | IC50 = 17 nM (propyl piperazine analog 16, structurally analogous to 1-ethyl-2-propylpiperazine side chain motif) |
| Comparator Or Baseline | IC50 = 553 nM (ethyl piperazine analog 15) |
| Quantified Difference | ~32-fold improved potency |
| Conditions | SDF-1 induced calcium flux assay in CXCR4-expressing cells |
Why This Matters
For CXCR4-targeted programs, the propyl side chain offers a validated potency advantage over ethyl-substituted alternatives, making 1-ethyl-2-propylpiperazine a structurally informed selection over ethyl-only piperazine building blocks.
- [1] Tahirovic YA, Truax VM, Wilson RJ, Jecs E, Nguyen HH, Miller EJ, et al. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Med Chem Lett. 2018;9(5):446–451. Table 1. View Source
